

A Technical Guide to the Solubility of 1-Methylindole-2-carboxylic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Methylindole-2-carboxylic acid**

Cat. No.: **B095492**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility of **1-Methylindole-2-carboxylic acid** (CAS 16136-58-6), a key intermediate in organic synthesis and pharmaceutical development. While precise quantitative solubility data in a range of solvents is not extensively documented in publicly available literature, this guide synthesizes qualitative information and presents standardized experimental protocols for its determination.

Physicochemical Properties

A summary of the key physicochemical properties of **1-Methylindole-2-carboxylic acid** is presented below.

Property	Value	Source
Molecular Formula	C ₁₀ H ₉ NO ₂	[1] [2] [3] [4]
Molecular Weight	175.18 g/mol	[2] [4]
Appearance	Pale yellow to white solid/powder	[1]
Melting Point	212-213 °C (decomposes)	
CAS Number	16136-58-6	[1] [2] [3] [4]

Solubility Profile

Quantitative solubility data for **1-Methylindole-2-carboxylic acid** in various organic and aqueous solvents is not readily available in peer-reviewed journals or public databases. However, qualitative assessments from safety data sheets (SDS) and related literature provide some insights.

Solvent	Qualitative Solubility	Inferred from
Water	Low solubility / Insoluble	[5] [6]
Dimethyl Sulfoxide (DMSO)	Soluble	A ^1H NMR spectrum of 1-Methylindole-2-carboxylic acid has been recorded in DMSO-d ₆ , indicating sufficient solubility for this analytical technique. [7]

It is a common characteristic for indole derivatives, particularly those with a carboxylic acid moiety, to exhibit poor aqueous solubility. The hydrophobic indole ring often dominates the molecule's properties, leading to limited solubility in water.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for their specific applications, the following established methods are recommended.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

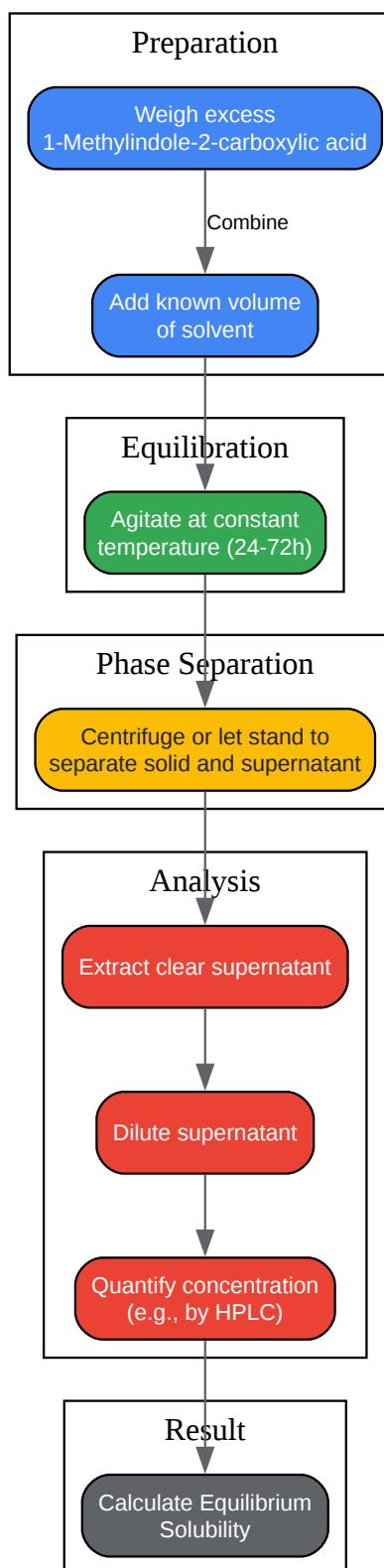
- Preparation of Saturated Solution: An excess amount of **1-Methylindole-2-carboxylic acid** is added to a known volume of the solvent of interest in a sealed container (e.g., a glass

vial).

- Equilibration: The container is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
- Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the supernatant.
- Sampling and Dilution: A precise aliquot of the clear supernatant is carefully removed and diluted with a suitable solvent.
- Quantification: The concentration of **1-Methylindole-2-carboxylic acid** in the diluted sample is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.
- Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units of mg/mL, µg/mL, or mol/L.

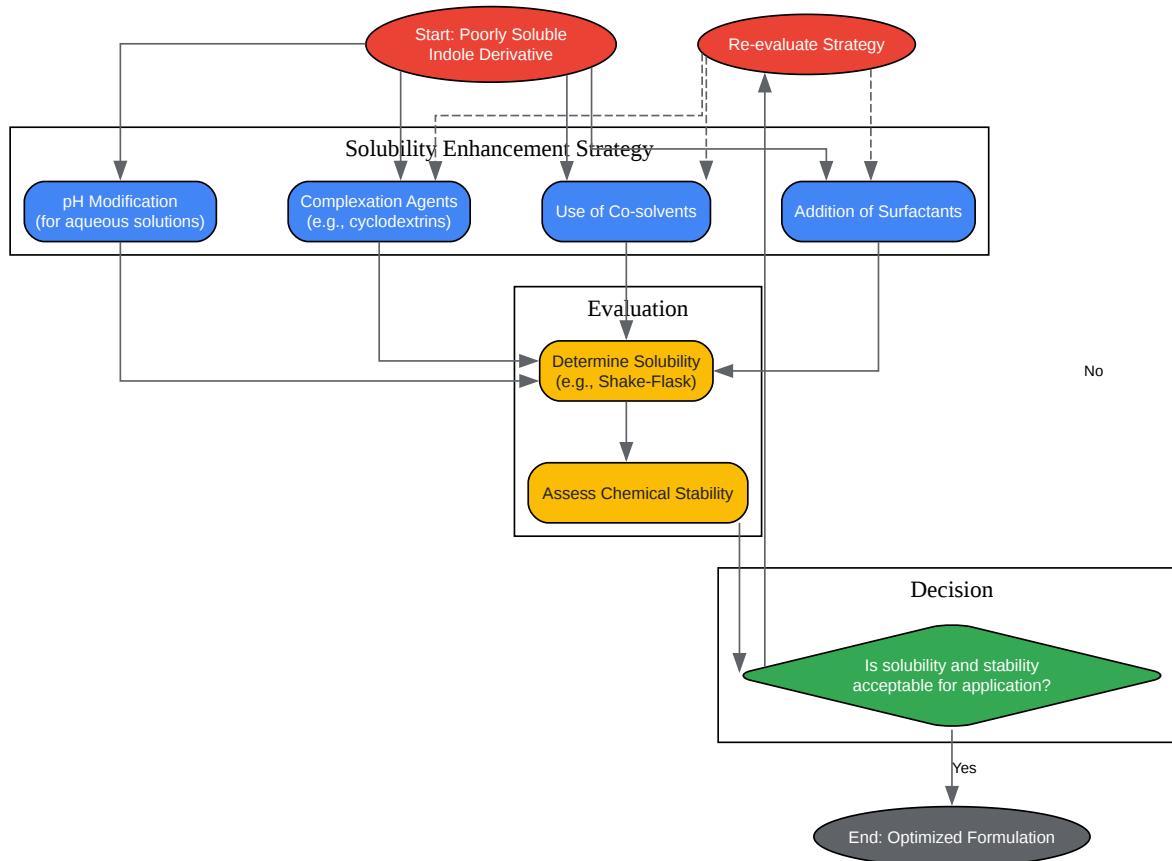
Tiered Approach for General Solubility Assessment

For a more rapid, semi-quantitative assessment of solubility in various solvents, a tiered approach can be employed.


Methodology:

- Initial High Concentration Test: Attempt to dissolve a high concentration of the compound (e.g., 20 mg/mL) in a small volume of the test solvent. Mechanical agitation (vortexing, sonication) can be used to facilitate dissolution.
- Visual Assessment: Observe the mixture for the presence of undissolved solid. A clear solution indicates solubility at that concentration.
- Stepwise Dilution: If the compound is not fully dissolved, add a known volume of the solvent to decrease the concentration in a stepwise manner (e.g., to 10 mg/mL, 5 mg/mL, 1 mg/mL) and repeat the agitation and observation steps.

- Solubility Range: The result is reported as a solubility range (e.g., "soluble at 5 mg/mL, but insoluble at 10 mg/mL").


Visualizing Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate key workflows relevant to the study of solubility.

[Click to download full resolution via product page](#)

Shake-Flask Method Workflow

[Click to download full resolution via product page](#)

Solvent Selection Logic Flow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. buildingblock.bocsci.com [buildingblock.bocsci.com]
- 3. 1-METHYLINDOLE-2-CARBOXYLIC ACID | VSNCHEM [vsnchem.com]
- 4. scbt.com [scbt.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. 1-Methylindole-2-carboxylic acid(16136-58-6) 1H NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [A Technical Guide to the Solubility of 1-Methylindole-2-carboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b095492#solubility-of-1-methylindole-2-carboxylic-acid-in-different-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com